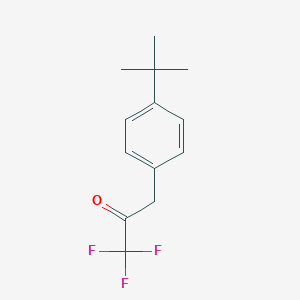

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone

説明

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanone backbone, with a tert-butylphenyl substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone can be achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-tert-butylbenzaldehyde with 1,1,1-trifluoroacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of this compound with high purity and reduced reaction times .

化学反応の分析

Types of Reactions

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanoic acid.

Reduction: Formation of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Applications in Organic Synthesis

-

Reagents in Chemical Reactions :

- Electrophilic Aromatic Substitution : The trifluoromethyl group is known to influence the reactivity of aromatic compounds, making them more susceptible to electrophilic attack. This property is exploited in synthesizing complex organic molecules.

- Radical Reactions : The compound can generate trifluoromethyl radicals under specific conditions, which can participate in radical coupling reactions to form new carbon-carbon bonds.

-

Building Blocks for Pharmaceuticals :

- Trifluoromethyl ketones are often used as intermediates in the synthesis of pharmaceutical agents. Their ability to modulate biological activity makes them attractive candidates for drug development.

Biological Applications

Research has indicated that 3-(4-tert-butylphenyl)-1,1,1-trifluoro-2-propanone exhibits significant biological activity:

- Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition may have implications for developing treatments for neurodegenerative diseases such as Alzheimer's .

- Neuroprotective Effects : Some trifluoromethyl ketones have demonstrated neuroprotective properties against apoptosis in neuronal cells, indicating potential applications in neuropharmacology .

Case Study 1: Enzyme Inhibition

A study investigated the kinetic properties of this compound as an AChE inhibitor. The results indicated that this compound acts as a competitive inhibitor with high affinity, suggesting its potential use in therapeutic applications targeting cholinergic dysfunctions .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through various catalytic methods. The use of ionic liquids was explored to enhance selectivity and yield during the aldol condensation reactions involving related substrates. Results showed improved conversion rates and selectivity compared to traditional solvents .

Data Table: Comparison of Reaction Conditions

| Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Piperidine | 20 | 97 | 84 |

| L-Proline | 20 | 5 | 66 |

| Morpholine | 20 | 64 | 71 |

| Hydrotalcite | 100 | 12 | 71 |

This table summarizes the effectiveness of various catalysts used in reactions involving the compound, highlighting the importance of catalyst choice on reaction outcomes.

作用機序

The mechanism of action of 3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 3-(4-Tert-butylphenyl)propanal

- 3-(4-Tert-butylphenyl)propanoic acid

- 3-(4-Tert-butylphenyl)-3-oxopropanenitrile

Uniqueness

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds without the trifluoromethyl group .

生物活性

3-(4-Tert-butylphenyl)-1,1,1-trifluoro-2-propanone (often abbreviated as TBT) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of TBT, focusing on its mechanisms of action, interactions with biomolecules, and implications for medicinal chemistry.

Chemical Structure and Properties

TBT features a trifluoromethyl group, which significantly influences its lipophilicity and reactivity. This structural characteristic enhances its ability to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

The biological activity of TBT is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group not only enhances lipophilicity but also stabilizes the compound, allowing it to effectively penetrate cellular membranes. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : TBT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE), through competitive binding mechanisms. Studies indicate that TBT behaves as a slow-binding inhibitor, forming stable complexes with the enzyme that disrupt normal catalytic activity .

- Cytotoxicity : Research has demonstrated that TBT exhibits cytotoxic effects against various cancer cell lines. For instance, assays conducted on A549 (lung) and MDA-MB-231 (breast) cancer cells revealed significant cytotoxicity at specific concentrations .

In Vitro Assays

In vitro studies have been pivotal in elucidating the biological activities of TBT. The following table summarizes key findings from various assays:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MTT Assay | A549 | 15 | Cytotoxicity via apoptosis |

| Sulforhodamine B Assay | MDA-MB-231 | 20 | Induction of cell cycle arrest |

| AChE Inhibition Study | Human Recombinant AChE | 0.5 | Competitive inhibition |

These findings indicate that TBT not only possesses cytotoxic properties but also demonstrates potential as an enzyme inhibitor.

Case Studies

- Acetylcholinesterase Inhibition : Kinetic studies revealed that TBT acts as a potent inhibitor of AChE, with a half-maximal inhibitory concentration (IC50) of approximately 0.5 µM. This inhibition is characterized by a slow onset and prolonged effect due to the formation of stable enzyme-inhibitor complexes .

- Cytotoxic Effects on Cancer Cells : In research involving breast cancer cell lines (MDA-MB-231), TBT exhibited significant cytotoxicity at concentrations around 20 µM. The mechanism was linked to apoptosis induction and disruption of mitochondrial function .

Comparative Analysis with Related Compounds

TBT's unique trifluoromethyl group sets it apart from similar compounds. The following table compares TBT with analogs lacking this functional group:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(4-Tert-butylphenyl)propanal | No trifluoromethyl group | Moderate cytotoxicity |

| 3-(4-Tert-butylphenyl)propanoic acid | No trifluoromethyl group | Low enzyme inhibition |

| This compound | Trifluoromethyl group | High potency in enzyme inhibition and cytotoxicity |

The presence of the trifluoromethyl group in TBT significantly enhances its biological efficacy compared to its analogs.

特性

IUPAC Name |

3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOGLIBZXOQNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645240 | |

| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142505-28-0 | |

| Record name | 3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。